N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbenzamido)benzofuran-2-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbenzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran core, a benzo[d][1,3]dioxole moiety, and a 3-methylbenzamido group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbenzamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-(3-methylbenzamido)benzofuran-2-carboxylic acid with benzo[d][1,3]dioxole-5-amine under appropriate conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbenzamido)benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
Comparison with Other Similar Compounds: N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbenzamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
- N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methylbenzamido)benzofuran-2-carboxamide
- N-(benzo[d][1,3]dioxol-5-yl)-3-(3-chlorobenzamido)benzofuran-2-carboxamide
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Comparison with Similar Compounds
- N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methylbenzamido)benzofuran-2-carboxamide
- N-(benzo[d][1,3]dioxol-5-yl)-3-(3-chlorobenzamido)benzofuran-2-carboxamide
- N-(benzo[d][1,3]dioxol-5-yl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide
This detailed article provides a comprehensive overview of N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbenzamido)benzofuran-2-carboxamide, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[(3-methylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5/c1-14-5-4-6-15(11-14)23(27)26-21-17-7-2-3-8-18(17)31-22(21)24(28)25-16-9-10-19-20(12-16)30-13-29-19/h2-12H,13H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMLAZOJFRTMCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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